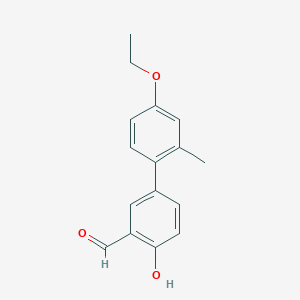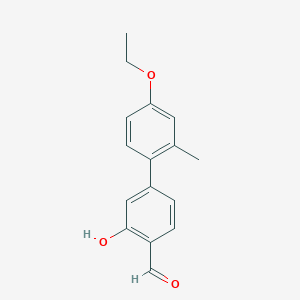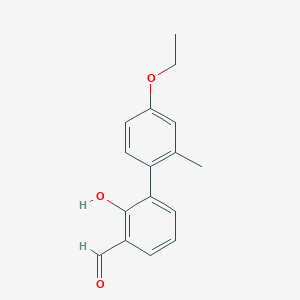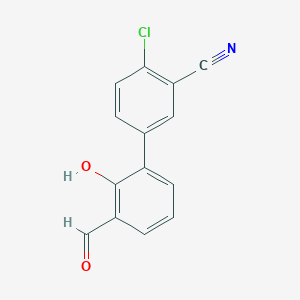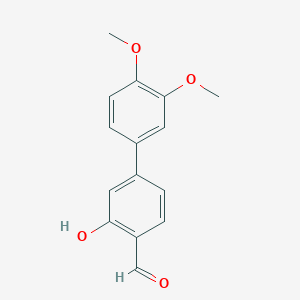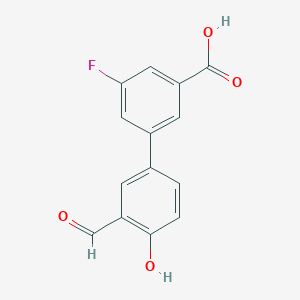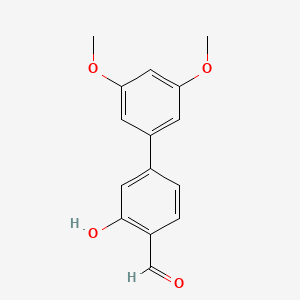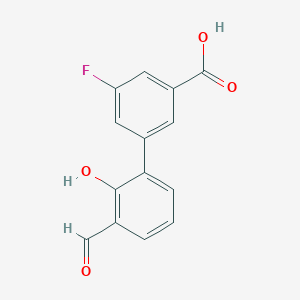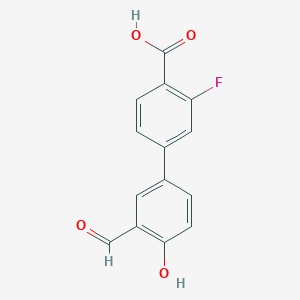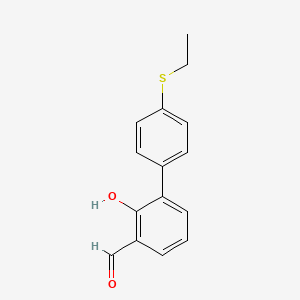
6-(4-Ethylthiophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylthiophenyl)-2-formylphenol, 95% (ETFP) is an organic compound with a molecular weight of 184.25 g/mol, a melting point of 91-92 °C, and a boiling point of 248 °C. ETFP is an aryl aldehyde with a sulfur-containing aromatic ring. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the pharmaceutical industry. ETFP has been studied extensively for its biochemical and physiological effects in laboratory experiments, and is being explored for a variety of potential applications.
科学的研究の応用
6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied extensively for its biochemical and physiological effects in laboratory experiments. It has been used as a model compound to study the effects of aryl aldehydes on the immune system, as well as the effects of sulfur-containing aromatic rings on the metabolism of drugs. It has also been used in studies of the role of aldehydes in the formation of reactive oxygen species, and in studies of the mechanism of action of aryl aldehydes in the body. Additionally, 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied for its potential use as a dye in the pharmaceutical industry.
作用機序
The mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then reacts with cellular components to form a stable product. This product is then metabolized by the body and excreted. Additionally, it is believed that the sulfur-containing aromatic ring of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% may play a role in its mechanism of action, as it may increase the affinity of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% for cellular components.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% have been studied in laboratory experiments. The results of these experiments suggest that 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has the potential to modulate the immune system, to increase the metabolism of drugs, and to form reactive oxygen species. Additionally, 6-(4-Ethylthiophenyl)-2-formylphenol, 95% has been found to be non-toxic at concentrations up to 1 mM.
実験室実験の利点と制限
The advantages of using 6-(4-Ethylthiophenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its high yield from the two-step synthesis process, and its non-toxicity at concentrations up to 1 mM. However, there are some limitations to using 6-(4-Ethylthiophenyl)-2-formylphenol, 95% in laboratory experiments, including its low solubility in water and its potential to form reactive oxygen species. Additionally, the mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% is not fully understood, which may limit its use in certain experiments.
将来の方向性
The potential applications of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% are vast, and there are many future directions for research. These include further research into the mechanism of action of 6-(4-Ethylthiophenyl)-2-formylphenol, 95%, as well as exploring its potential use as a dye in the pharmaceutical industry. Additionally, further research could be done into the effects of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% on the immune system, the metabolism of drugs, and the formation of reactive oxygen species. Finally, research could be done into the development of new synthesis methods for 6-(4-Ethylthiophenyl)-2-formylphenol, 95%, as well as exploring the potential of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% as a catalyst in chemical reactions.
合成法
6-(4-Ethylthiophenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step involves the formation of 4-ethylthiophenol (4-ETP) from the reaction of ethyl bromide and thiophenol in the presence of a base. The second step involves the formation of the aldehyde from the reaction of 4-ETP with formaldehyde in the presence of a catalyst. The overall yield of 6-(4-Ethylthiophenyl)-2-formylphenol, 95% from this two-step process is approximately 95%.
特性
IUPAC Name |
3-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15(14)17/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNHFKHNLJUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylthiophenyl)-2-formylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

